molecular formula C14H9ClFNO3 B2546471 4-Chloro-2-(4-fluorobenzamido)benzoic acid CAS No. 38464-02-7

4-Chloro-2-(4-fluorobenzamido)benzoic acid

Cat. No. B2546471
CAS RN: 38464-02-7
M. Wt: 293.68
InChI Key: XFLOEAQPWSUPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-fluorobenzamido)benzoic acid is a compound that can be inferred to have potential applications in the field of organic synthesis and drug discovery. While the specific compound is not directly discussed in the provided papers, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid have been mentioned as versatile building blocks for the construction of various heterocyclic scaffolds, which are crucial in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, involves the use of commercially available multireactive building blocks. These building blocks can undergo a series of reactions including immobilization on a solid support, chlorine substitution, reduction of nitro groups, and cyclization to yield a variety of heterocyclic structures like benzimidazoles and quinoxalinones . This suggests that a similar approach could be employed for the synthesis of this compound, although specific synthesis details for this compound are not provided.

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related compounds, such as 4-(2-arylethynyl)-benzoic acid, has been studied for their solid-state chiral optical properties, which are influenced by the substitution pattern on the arylethynyl group . This indicates that the molecular structure, particularly the substituents on the benzene ring, can significantly affect the optical properties of these compounds.

Chemical Reactions Analysis

The chemical reactivity of related benzoic acid derivatives has been explored in the context of heterocyclic synthesis. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used to prepare nitrogenous heterocycles, demonstrating its reactivity and versatility as a precursor for various chemical transformations . This suggests that this compound could also participate in a range of chemical reactions, potentially leading to the formation of bioactive heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly discussed, chromatographic techniques have been developed to detect and quantify similar benzoic acid derivatives. These techniques include thin-layer and gas chromatography, which are useful for the analysis of benzoic acid and its derivatives in metabolism studies . Such analytical methods could be applied to this compound to determine its physical and chemical properties, as well as to monitor its presence in biological systems.

Scientific Research Applications

Heterocyclic Scaffold Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with structural similarities, has been identified as a valuable building block in the synthesis of heterocyclic scaffolds. It serves as a starting material in heterocyclic oriented synthesis (HOS) leading to various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. These heterocycles have significant importance in drug discovery, highlighting the compound's utility in creating diverse chemical libraries (Křupková et al., 2013).

Radiochemical Synthesis for Medical Imaging

Another research application involves the synthesis of N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM), a prosthetic group used for radiolabeling peptides and proteins. This compound, related to 4-Chloro-2-(4-fluorobenzamido)benzoic acid through its fluorobenzamide moiety, has applications in positron emission tomography (PET) imaging. It highlights the importance of such compounds in developing diagnostic tools and studying biological processes in vivo (Kiesewetter et al., 2011).

Charge Density Analysis and Molecular Interactions

The charge density distribution and intermolecular interactions of compounds like 2-chloro-4-fluorobenzoic acid have been studied using high-resolution X-ray diffraction. This research provides insight into the attractive nature of Cl···F interactions and their importance in understanding the properties and reactivity of halogenated aromatic compounds. Such studies are crucial for designing molecules with desired physical and chemical properties (Hathwar & Row, 2011).

Crystallography and Electronic Structure Analysis

Research on benzoic acid derivatives, including those with halogen substitutions, focuses on their crystallographic analysis and electronic structures. These studies contribute to understanding molecular interactions, electronic properties, and the impact of various substituents on molecular behavior. This information is valuable for designing materials with specific characteristics and for understanding the fundamental aspects of molecular science (Pramanik et al., 2019).

Adsorption Studies on Electrode Surfaces

Investigations into the adsorption behaviors of halogenated benzoic acids, including those similar to this compound, on electrode surfaces have applications in understanding electrochemical reactions and designing sensors. These studies can inform the development of electrochemical sensors and devices, showcasing the importance of such compounds in analytical chemistry (Ikezawa et al., 2006).

properties

IUPAC Name

4-chloro-2-[(4-fluorobenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO3/c15-9-3-6-11(14(19)20)12(7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLOEAQPWSUPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.